molecular formula C8H8N2O4 B1267975 3-Amino-4-methyl-5-nitrobenzoic acid CAS No. 54591-62-7

3-Amino-4-methyl-5-nitrobenzoic acid

Cat. No. B1267975
CAS RN: 54591-62-7
M. Wt: 196.16 g/mol
InChI Key: LHZXZCIDEFEXPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid-related compounds typically involves multi-step organic reactions. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound with a closely related structure, can be achieved through a simple Fischer esterification reaction. This process demonstrates the compound's synthesis as a one-pot reaction, utilizing liquid–liquid extraction for purification and characterized by NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, reveals complex hydrogen bonding patterns, including N-H...N, N-H...O, and C-H...O interactions. These interactions contribute to the formation of hydrogen-bonded chains and sheets, indicative of the compound's ability to participate in solid-state assembly and potentially influence its physical properties (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-methyl-5-nitrobenzoic acid and its derivatives often include nitration, reduction, and esterification steps, reflecting the compound's reactivity towards various functional group transformations. These reactions are fundamental in modifying the compound's structure for specific applications, such as in the synthesis of pharmaceutical intermediates (Xiao, 2007).

Physical Properties Analysis

The crystal structure and physical properties of related nitrobenzoic acid derivatives have been extensively studied. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid demonstrates the importance of intermolecular hydrogen bonds in dictating the compound's solid-state arrangement. Such studies provide insights into the compound's melting point, solubility, and other physical characteristics critical for its handling and application (Mrozek & Głowiak, 2004).

Scientific Research Applications

  • Scientific Field: Cell Analysis and Gene Therapy

    • Application : This compound is used in cell analysis methods and gene therapy solutions .
  • Scientific Field: Cell Culture and Chromatography

    • Application : This compound is used in cell culture and chromatography .
  • Scientific Field: Genomics and Industrial Testing

    • Application : This compound is used in genomics and industrial testing applications .
  • Scientific Field: Herbicide and Pesticide Analysis

    • Application : This compound can form molecular adducts with commercially important herbicides and pesticides .
  • Scientific Field: Organic Synthesis

    • Application : This compound can be used in the synthesis of other organic compounds .
  • Scientific Field: Safety and Protection

    • Application : This compound is used in the production of cleaners, disinfectants, and personal protective equipment .
  • Scientific Field: Chemical Detection

    • Application : This compound is used in the field of chemical detection .
  • Scientific Field: Organic Chemistry

    • Application : This compound can be used in the preparation of other organic compounds .
  • Scientific Field: Enzyme Activation

    • Application : This compound is used in the enzymic activation of hydrophobic self-immolative dendrimers .

Safety And Hazards

The safety data sheet for 4-amino-3-methyl-5-nitrobenzoic acid indicates that it causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction designed as an experiment for use in an introductory organic chemistry course . This compound has been extensively used as a starting material for different mechanistic approaches in drug discovery .

properties

IUPAC Name

3-amino-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZXZCIDEFEXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332592
Record name 3-amino-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methyl-5-nitrobenzoic acid

CAS RN

54591-62-7
Record name 3-amino-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methyl-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Hostetler - 2018 - search.proquest.com
The first part of this dissertation involves the rational design, synthesis and biological evaluation of small molecules targeting Class II HMGR. Inhibitors of this generation were designed …
Number of citations: 1 search.proquest.com

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